molecular formula C11H9NO B1586586 3-Phenylpyridin-2-ol CAS No. 24228-13-5

3-Phenylpyridin-2-ol

Cat. No.: B1586586
CAS No.: 24228-13-5
M. Wt: 171.19 g/mol
InChI Key: FLYJEBSUJDZJDE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst, followed by hydrolysis to introduce the hydroxyl group at the second position. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 3-phenylpyridine.

    Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.

Major Products:

    Oxidation: Formation of 3-phenyl-2-pyridone.

    Reduction: Formation of 3-phenylpyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenylpyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    4-Phenylpyridin-2-ol:

    3-Phenylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Phenylpyridin-2-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJEBSUJDZJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376469
Record name 2-HYDROXY-3-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24228-13-5
Record name 2-HYDROXY-3-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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